

Technical Guide: Physicochemical Properties of (S)-UFR2709 Hydrochloride

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Compound of Interest

Compound Name: (S)-UFR2709 hydrochloride

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Abstract

(S)-UFR2709 hydrochloride, chemically known as (S)-1-methylpyrrolidin-2-yl)methyl benzoate hydrochloride, is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive overview of its core physicochemical properties, essential for its application in research and drug development. The document details its chemical structure, molecular weight, lipophilicity, and available spectroscopic data. Furthermore, it outlines the experimental protocol for determining the distribution coefficient (LogD) and describes its mechanism of action through a detailed signaling pathway diagram.

Physicochemical Properties

A summary of the key physicochemical properties of **(S)-UFR2709 hydrochloride** is presented in the table below. These parameters are crucial for understanding its behavior in biological systems and for formulation development.

Property	Value	Reference
Chemical Name	(S)-1-methylpyrrolidin-2-yl)methyl benzoate hydrochloride	[1]
Molecular Formula	C ₁₃ H ₁₇ NO ₂ · HCl	N/A
Molecular Weight	255.74 g/mol	[1][2][3]
Theoretical cLogP	2.5	N/A
Experimental LogD _{7.4}	1.14 ± 0.03	N/A
UV Absorbance (λ _{max})	232 nm	[4]

Lipophilicity

The lipophilicity of a compound is a critical determinant of its pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). For **(S)-UFR2709 hydrochloride**, two key parameters have been determined:

- Theoretical cLogP: The calculated partition coefficient (cLogP) of 2.5 suggests that (S)-UFR2709 has favorable lipophilicity for crossing biological membranes.
- Experimental LogD_{7.4}: The experimentally determined distribution coefficient at pH 7.4 is 1.14 ± 0.03. This value indicates the compound's preference for the lipid phase at physiological pH.

Experimental Protocol: Shake-Flask Method for LogD_{7.4} Determination

The LogD_{7.4} of **(S)-UFR2709 hydrochloride** was determined using the conventional shake-flask method.[4]

Materials:

- **(S)-UFR2709 hydrochloride**

- n-Octanol (pre-saturated with 50 mM phosphate buffer, pH 7.4)
- 50 mM Phosphate buffer (pH 7.4, pre-saturated with n-octanol)
- Vortex mixer
- Centrifuge
- UV-Vis Spectrophotometer

Procedure:

- A known amount of **(S)-UFR2709 hydrochloride** is dissolved in a biphasic system of n-octanol and phosphate buffer (pH 7.4).
- The mixture is vigorously agitated using a vortex mixer to ensure thorough mixing and partitioning of the compound between the two phases.
- The mixture is then centrifuged to achieve complete separation of the n-octanol and aqueous layers.
- The concentration of **(S)-UFR2709 hydrochloride** in each phase is determined using UV-Vis spectrophotometry at its λ_{max} of 232 nm.[4]
- The $\text{LogD}_{7.4}$ is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Spectroscopic Data

The structural integrity of **(S)-UFR2709 hydrochloride** has been confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy.

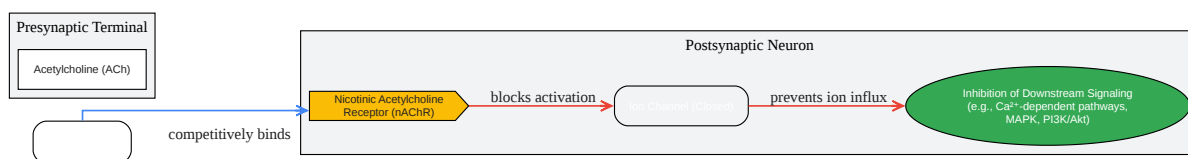
- ^1H and ^{13}C NMR: The structure of **(S)-UFR2709 hydrochloride** was confirmed by one- and two-dimensional ^1H and ^{13}C NMR analyses.[1] Specific chemical shift and coupling constant data are not publicly available at this time.
- UV-Vis Spectroscopy: A maximum absorbance (λ_{max}) at 232 nm was utilized for the quantification of **(S)-UFR2709 hydrochloride** during the $\text{LogD}_{7.4}$ determination.[4]

Mechanism of Action and Signaling Pathway

(S)-UFR2709 hydrochloride functions as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[5] These receptors are ligand-gated ion channels that play a crucial role in neurotransmission in the central and peripheral nervous systems.[6]

As an antagonist, **(S)-UFR2709 hydrochloride** binds to the nAChR without activating it, thereby blocking the binding of the endogenous agonist, acetylcholine (ACh). This inhibition of nAChR activation prevents the influx of cations (primarily Na^+ and Ca^{2+}) into the neuron, thus modulating downstream signaling pathways.

The following diagram illustrates the generalized signaling pathway affected by the antagonism of nAChRs by **(S)-UFR2709 hydrochloride**.



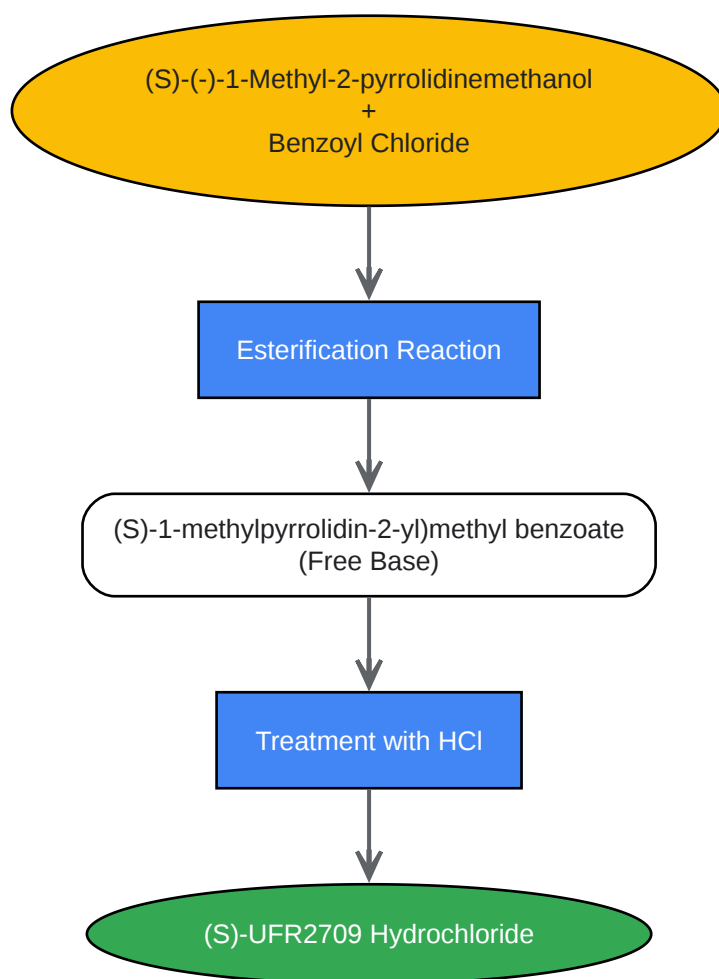
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Caption: Antagonistic action of **(S)-UFR2709 hydrochloride** on nAChRs.

Synthesis

The synthesis of **(S)-UFR2709 hydrochloride** has been previously reported.[1] While the detailed, step-by-step protocol is proprietary, the general approach involves the esterification of (S)-(-)-1-methyl-2-pyrrolidinemethanol with benzoyl chloride, followed by conversion to the hydrochloride salt.

The workflow for the synthesis is outlined in the diagram below.



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Caption: General synthesis workflow for **(S)-UFR2709 hydrochloride**.

Conclusion

This technical guide has summarized the currently available physicochemical data for **(S)-UFR2709 hydrochloride**. The provided information on its molecular properties, lipophilicity, and mechanism of action is fundamental for its continued investigation and potential development as a therapeutic agent. Further characterization, including detailed spectroscopic analysis and solubility profiling, would be beneficial for a more complete understanding of this compound.

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